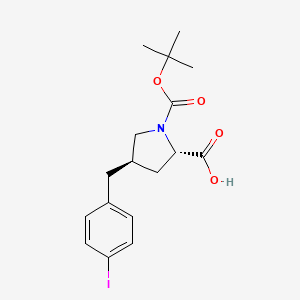

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Beschreibung

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-iodobenzyl substituent at the 4-position. Its stereochemistry ((2S,4R)) is critical for its biological and chemical interactions, particularly in drug discovery and peptide synthesis.

Eigenschaften

IUPAC Name |

(2S,4R)-4-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFAEFOIUNDPAA-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376054 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959573-98-9 | |

| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions.

Iodination of the benzyl group: The benzyl group is iodinated using reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions to ensure selective iodination.

Coupling reactions: The iodinated benzyl group is then coupled with the pyrrolidine ring to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Key Modifications

The compound is part of a broader class of Boc-protected pyrrolidine carboxylic acids with varying benzyl or alkyl substituents. Below is a comparative analysis of analogs based on substituent type and position:

Table 1: Structural and Physicochemical Properties

Biologische Aktivität

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-3-(4-iodo-benzyl)-L-proline, is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews its biological activity through various studies, highlighting its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C17H22INO4

- Molecular Weight : 431.27 g/mol

- CAS Number : 959573-98-9

- Storage Conditions : 2-8°C, protected from light

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of anticancer and antimicrobial properties. Below are key findings from recent studies:

Anticancer Activity

Research has shown that derivatives of pyrrolidine compounds exhibit varying degrees of anticancer activity against different cancer cell lines. A study focusing on the structure-activity relationship (SAR) found that modifications to the compound significantly influenced its efficacy against A549 lung adenocarcinoma cells.

Key Findings :

- The compound demonstrated moderate cytotoxicity against A549 cells with post-treatment viability ranging from 64% to 86%, depending on structural modifications.

- Substitutions with halogenated phenyl groups (e.g., 4-chlorophenyl) improved anticancer activity, reducing cell viability to 61% .

| Compound Modification | A549 Cell Viability (%) | Notes |

|---|---|---|

| Original Compound | 78 - 86 | Weak activity |

| 4-Chlorophenyl | 61 | Enhanced activity |

| 4-Bromophenyl | 64 | Enhanced activity |

| 4-Dimethylamino | Significant decrease | Most potent |

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens.

Key Findings :

- The compound exhibited promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

- It was found effective in inhibiting the growth of carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa strains .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses based on structural analysis suggest:

- Cell Membrane Disruption : The lipophilicity of the iodinated benzyl group may facilitate membrane penetration, leading to increased cytotoxicity.

- Targeting Specific Enzymes : The carboxylic acid moiety may interact with enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Study on Anticancer Properties : A recent investigation utilized MTT assays to assess cell viability post-treatment with various concentrations of the compound, revealing a dose-dependent response in A549 cells .

- Antimicrobial Efficacy Study : In vitro tests demonstrated that derivatives showed significant inhibition against resistant strains, suggesting a potential role in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.